Ganhuangenin

Overview

Description

Mechanism of Action

Target of Action

Ganhuangenin, also known as Viscidulin III, is a compound isolated from the roots of Scutellaria planipes . It has been found to inhibit the proliferation of HL-60 cells , suggesting that its primary targets may be involved in cell proliferation and survival pathways.

Mode of Action

Its ability to inhibit the proliferation of hl-60 cells suggests that it may interact with its targets to disrupt cell cycle progression or induce apoptosis

Biochemical Pathways

This compound is a flavonoid , a class of compounds known to affect various biochemical pathways. Flavonoids have been shown to modulate the activity of a wide range of enzymes and cell receptors Given its observed effects on hl-60 cell proliferation, it may impact pathways related to cell cycle regulation and apoptosis .

Result of Action

The primary observed result of this compound’s action is the inhibition of HL-60 cell proliferation . This suggests that this compound may have potential as a natural tumor inhibitor.

Action Environment

Environmental factors can influence the action, efficacy, and stability of compounds like this compound. For instance, factors such as pH and temperature can affect the stability and bioavailability of the compound . Additionally, the presence of other compounds can influence the absorption and metabolism of this compound

Biochemical Analysis

Biochemical Properties

Ganhuangenin interacts with various biomolecules in biochemical reactions. It has been found to inhibit the release of histamine from cells stimulated with the calcium ionophore, A23187 . This suggests that this compound may interact with enzymes and proteins involved in the histamine release pathway .

Cellular Effects

This compound has been shown to have significant effects on cellular processes. It has been reported to decrease P. acnes-induced ear swelling and reduce the production of IL-6 and TNF-α in ear homogenates . This suggests that this compound can influence cell signaling pathways and gene expression related to inflammation .

Molecular Mechanism

The molecular mechanism of this compound’s action involves its interaction with biomolecules at the molecular level. It has been suggested that this compound might block the pathway for the release of histamine

Preparation Methods

Synthetic Routes and Reaction Conditions: Ganhuangenin can be synthesized through various chromatographic methods. The isolation process involves separating the compound from the root extracts of Scutellaria baicalensis using chromatographic techniques . Spectral methods such as UV, IR, MS, and NMR are used to determine the structure of the compound .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from the roots of Scutellaria baicalensis. The process includes drying the roots, followed by solvent extraction and chromatographic purification to isolate the compound .

Chemical Reactions Analysis

Types of Reactions: Ganhuangenin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the hydroxyl groups present in the compound.

Substitution: Substitution reactions can occur at the hydroxyl and methoxy groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Reagents like halogens and alkylating agents are commonly used.

Major Products Formed: The major products formed from these reactions include various hydroxylated and methoxylated derivatives of this compound .

Scientific Research Applications

Ganhuangenin has a wide range of scientific research applications:

Comparison with Similar Compounds

Baicalein: Another flavonoid from Scutellaria baicalensis with similar anti-inflammatory and anticancer properties.

Wogonin: Known for its neuroprotective and anti-inflammatory effects.

Oroxylin A: Exhibits antioxidant and anticancer activities.

Uniqueness: Ganhuangenin is unique due to its specific α-glucosidase inhibitory activity, which makes it a potential candidate for diabetes treatment . Its distinct structure, with multiple hydroxyl and methoxy groups, also contributes to its unique biological activities .

Biological Activity

Ganhuangenin is a flavonoid compound primarily derived from the traditional Chinese medicinal herb Lonicera japonica (Honeysuckle). It has garnered attention for its potential biological activities, particularly in anti-inflammatory, antibacterial, and antiviral contexts. This article aims to provide an in-depth exploration of the biological activity of this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

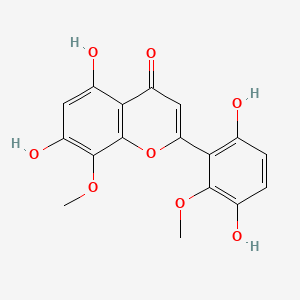

This compound is characterized by the following chemical formula:

- Molecular Formula : CHO

- CAS Number : 5271991

The compound's structure features multiple hydroxyl groups that contribute to its biological activities, particularly its antioxidant properties.

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory effects. Research indicates that it can reduce inflammation induced by Propionibacterium acnes through the suppression of pro-inflammatory cytokines such as IL-6 and TNF-α. This property makes it a candidate for treating inflammatory skin conditions like acne .

Antibacterial Properties

Studies have demonstrated that this compound possesses antibacterial activity against various pathogens. Its efficacy against P. acnes highlights its potential use in dermatological applications, particularly for acne treatment. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting bacterial growth .

Antiviral Activity

Recent investigations have identified this compound as a potential inhibitor of SARS-CoV-2, the virus responsible for COVID-19. In vitro studies have shown that it can inhibit the main protease (Mpro) of SARS-CoV-2, suggesting a role in antiviral therapy .

Antioxidant Effects

This compound has been shown to enhance antioxidant enzyme activity, thereby protecting cells from oxidative stress. This effect is crucial in preventing cellular damage associated with various diseases, including cancer .

Case Study 1: Acne Treatment

A clinical trial conducted at Seoul National University Hospital evaluated the effectiveness of this compound in a topical formulation for treating mild to moderate acne. Patients treated with a cream containing this compound showed significant improvement in inflammatory lesions compared to a placebo group over an 8-week period .

Case Study 2: Antiviral Efficacy

In vitro studies have demonstrated that this compound significantly inhibits the replication of SARS-CoV-2 by targeting its main protease. This finding positions this compound as a potential therapeutic agent in managing COVID-19, warranting further clinical trials to assess its efficacy in humans .

Research Findings Table

Properties

IUPAC Name |

2-(3,6-dihydroxy-2-methoxyphenyl)-5,7-dihydroxy-8-methoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O8/c1-23-15-8(19)4-3-7(18)14(15)12-6-10(21)13-9(20)5-11(22)16(24-2)17(13)25-12/h3-6,18-20,22H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPFJPTACQDZPLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60239031 | |

| Record name | Ganhuangenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60239031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92519-91-0 | |

| Record name | Ganhuangenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092519910 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ganhuangenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60239031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is ganhuangenin and where is it found?

A1: this compound, also known as viscidulin III, is a flavonoid primarily isolated from the roots of the Scutellaria plant species, such as Scutellaria baicalensis and Scutellaria rehderiana [, , ].

Q2: What is the molecular formula and weight of this compound?

A2: this compound has the molecular formula C16H12O8 and a molecular weight of 332.26 g/mol [].

Q3: What are the key structural features of this compound?

A3: this compound is a flavone, a class of flavonoids, characterized by a 5,7,3′,6′-tetrahydroxy-8,2′-dimethoxy substitution pattern on the flavone backbone [].

Q4: What are the reported biological activities of this compound?

A4: this compound has demonstrated several promising biological activities, including:

- Antioxidant activity: Studies show that this compound effectively inhibits lipid peroxidation, a process implicated in various diseases including atherosclerosis [, ].

- Anti-inflammatory activity: this compound suppresses the production of pro-inflammatory cytokines like IL-8 and IL-1β, suggesting its potential in treating inflammatory conditions [].

- Anti-allergic activity: Research indicates this compound can inhibit histamine release and immunoglobulin E (IgE) production, highlighting its potential in managing allergic reactions [, ].

Q5: How does this compound exert its antioxidant effects?

A5: this compound acts as a potent scavenger of free radicals, particularly peroxyl radicals, which are responsible for initiating lipid peroxidation. Its antioxidant capacity has been shown to be even greater than that of α-tocopherol in some studies [].

Q6: Does this compound interact with any specific enzymes or receptors?

A6: While the precise mechanisms underlying this compound's activities are still under investigation, research suggests it may interact with key enzymes involved in inflammation and immune responses. For instance, it has been shown to inhibit histamine release, suggesting an interaction with the cellular machinery responsible for histamine secretion [, ].

Q7: What in vitro models have been used to study this compound's biological activities?

A7: Researchers have employed several in vitro models to investigate this compound's effects, including:

- Lipid peroxidation assays: These assess this compound's ability to inhibit lipid peroxidation induced by oxidizing agents [, ].

- Cell cultures: Human monocytic THP-1 cells have been used to study this compound's impact on cytokine production induced by Propionibacterium acnes [].

- Rat peritoneal exudate cells and spleen lymphocytes: These models have been utilized to investigate this compound's effects on histamine release, IgE production, and lipid peroxidation [, ].

Q8: Have there been any in vivo studies conducted on this compound?

A9: Yes, in vivo studies in Sprague-Dawley rats have shown that this compound can effectively inhibit IgE production and lipid peroxidation in spleen lymphocytes []. Additionally, it has demonstrated protective effects against Propionibacterium acnes-induced ear swelling in mice [].

Q9: Is there any information available on the bioavailability or pharmacokinetics of this compound?

A9: Currently, there is limited publicly available information regarding the bioavailability, absorption, distribution, metabolism, and excretion (ADME) profile of this compound. Further research is needed to fully understand its pharmacokinetic properties.

Q10: What analytical methods are used to identify and quantify this compound?

A11: Various spectroscopic techniques are employed for the identification and structural elucidation of this compound, including ultraviolet-visible (UV-Vis) spectroscopy, infrared (IR) spectroscopy, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy [, ]. Chromatographic methods like high-performance liquid chromatography (HPLC) are commonly used for separation and quantification [].

Q11: Are there any known toxicity concerns related to this compound?

A11: While this compound is generally considered safe based on its traditional use and preliminary research, detailed toxicological studies are still limited. Further investigation is required to comprehensively evaluate its safety profile, potential adverse effects, and long-term toxicity.

Q12: What are the potential applications of this compound based on current research?

A12: Given its promising biological activities, this compound holds potential for development as a therapeutic agent for:

- Atherosclerosis and cardiovascular diseases: Its potent antioxidant properties suggest it could be beneficial in managing oxidative stress-related conditions [, ].

- Inflammatory diseases: Its ability to suppress pro-inflammatory cytokine production highlights its potential in treating inflammatory disorders [].

- Allergic diseases: Its inhibitory effects on histamine release and IgE production suggest it could be beneficial in managing allergic conditions [, ].

Q13: Are there any known alternatives or substitutes for this compound with similar biological activities?

A14: Other flavonoids, particularly those found in Scutellaria species, share structural similarities with this compound and exhibit comparable biological activities. For example, baicalein and wogonin, also present in Scutellaria extracts, possess antioxidant, anti-inflammatory, and anti-allergic properties [, ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.